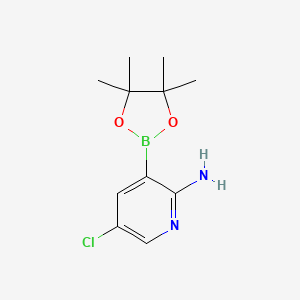

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CMB) is a boron-containing aldehyde that has been studied for its potential applications in various fields, such as synthetic organic chemistry, biochemistry, and pharmacology. CMB is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a drug in pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Boric Acid Ester Intermediates : Compounds similar to 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde have been studied for their structures and properties. Such compounds are obtained through multi-step substitution reactions and analyzed using spectroscopic methods like FTIR, NMR, and mass spectrometry. The molecular structures of these compounds are further confirmed by X-ray diffraction and conformational analyses using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).

Crystal Structure and Vibrational Properties : Another study focused on the synthesis and characterization of similar compounds. It used spectroscopic techniques for structural confirmation and DFT calculations to analyze molecular electrostatic potential and frontier molecular orbitals, offering detailed information about their vibrational properties (Wu et al., 2021).

Catalysis and Reaction Mechanisms

Pd-Catalyzed Borylation : The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, closely related to the chemical , has been achieved through palladium-catalyzed borylation of arylbromides. This method is particularly effective for borylation of arylbromides with sulfonyl groups, highlighting its significance in organic synthesis (Takagi & Yamakawa, 2013).

Hydrogen Peroxide Vapor Detection : A study on organic thin-film fluorescence probes, including derivatives of 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, demonstrated its application in detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. This research offers a potential application in explosive detection and safety measures (Fu et al., 2016).

Application in Medicinal Chemistry

- Antifungal and Antibacterial Bioactivity : Novel compounds synthesized from reactions involving 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibited significant antifungal and moderate antibacterial activities, particularly against strains like Aspergillus niger and Bacillus cereus. This research suggests its potential in developing new antimicrobial agents (Irving et al., 2003).

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Furthermore, the physiological environment within the body, including factors such as the presence of binding proteins, the characteristics of the cellular membrane, and the metabolic activity of the cells, can also influence the compound’s action and efficacy.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the conversion of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carbaldehyde to the final product through a series of reactions.", "Starting Materials": [ "4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carbaldehyde", "3-chlorobenzaldehyde", "Sodium hydroxide", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carbaldehyde in tetrahydrofuran and add sodium hydroxide. Stir the mixture at room temperature for 1 hour.", "Step 2: Add 3-chlorobenzaldehyde to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding methanol and hydrochloric acid. Stir the mixture for 1 hour.", "Step 4: Extract the product with ethyl acetate and wash with water and brine.", "Step 5: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 6: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] } | |

Número CAS |

1356642-60-8 |

Nombre del producto |

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Fórmula molecular |

C13H16BClO3 |

Peso molecular |

266.5 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148576.png)